

Quantifying Bile Acid Uptake with FITC-Hyodeoxycholic Acid: An Application Note and Protocol

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Compound of Interest

Compound Name: *FITC-hyodeoxycholic acid*

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Introduction

Bile acids are crucial for the digestion and absorption of lipids and fat-soluble vitamins. Their enterohepatic circulation is tightly regulated by a series of transporters. The Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as SLC10A2, is the primary transporter responsible for the reabsorption of bile acids from the terminal ileum.[1][2] Due to its critical role, ASBT is a key target for drugs aimed at treating hypercholesterolemia and other metabolic diseases.[3][4]

Fluorescently labeled bile acid analogs are valuable tools for studying the function and inhibition of bile acid transporters in vitro.[5] **FITC-hyodeoxycholic acid** (FITC-HDC) is a fluorescent derivative of the secondary bile acid hyodeoxycholic acid, which can be utilized to quantify the uptake of bile acids into cells expressing ASBT. This application note provides a detailed protocol for using FITC-HDC to measure bile acid uptake and to screen for potential ASBT inhibitors in a cell-based fluorescence assay.

Principle of the Assay

This assay quantifies the uptake of FITC-HDC into cultured mammalian cells that endogenously or recombinantly express the Apical Sodium-Dependent Bile Acid Transporter

(ASBT). The fluorescence intensity within the cells is directly proportional to the amount of FITC-HDC transported. The assay can be performed in a multi-well plate format and read using a fluorescence plate reader, or visualized using fluorescence microscopy. The specificity of the uptake can be confirmed by demonstrating its dependence on sodium and its inhibition by known ASBT substrates or inhibitors.

Data Presentation

Quantitative data from bile acid uptake assays should be organized for clear comparison. The following tables provide examples of how to present kinetic data for fluorescent bile acid analogs and inhibitory constants for known ASBT inhibitors.

Table 1: Kinetic Parameters of Fluorescent Bile Acid Analogs for ASBT

Fluorescent Bile Acid Analog	Cell Line	K _m (μM)	Reference
Chenodeoxycholy-(Nε-NBD)-lysine (CDC-NBD-L)	CHO-hASBT	13.1	[6]
Cholyglycylamidofluorescein (CGamF)	Isolated Rat Hepatocytes	10.8	[4]
Choly(Nε-nitrobenzoxadiazolyl [NBD])-lysine (C-NBD-L)	Isolated Rat Hepatocytes	3.8	[4]
Chenodeoxycholy-(Nε-NBD)-lysine (CDC-NBD-L)	Isolated Rat Hepatocytes	3.0	[4]

Table 2: IC₅₀ Values of ASBT Inhibitors Determined Using Fluorescent Probes

Inhibitor	Fluorescent Probe	Cell Line / System	IC ₅₀ (nM)	Reference
Linerixibat (GSK2330672)	Not Specified	Human ASBT	42	[4]
Elobixibat (A3309)	Not Specified	Human IBAT	0.53	[4]
SC-435	Not Specified	Not Specified	Not Specified	[4]

Experimental Protocols

Materials and Reagents

- **FITC-Hyodeoxycholic Acid (FITC-HDC)**
- Cell line expressing ASBT (e.g., Caco-2, MDCK-hASBT)
- Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, penicillin-streptomycin)
- Hanks' Balanced Salt Solution with calcium and magnesium (HBSS)
- Hanks' Balanced Salt Solution without sodium (NaCl replaced with choline chloride)
- Known ASBT inhibitor (e.g., Elobixibat) for positive control
- Black, clear-bottom 96-well microplates
- Fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm)
- Cell culture incubator (37°C, 5% CO₂)

Cell Culture and Seeding

- **Cell Line Maintenance:** Culture Caco-2 or MDCK-hASBT cells in complete culture medium in a T-75 flask. Subculture the cells every 3-4 days or when they reach 80-90% confluency.[\[7\]](#)
- **Seeding for Assay:**

- For Caco-2 cells, seed at a density of 2.6×10^5 cells/cm² in a 96-well plate.^[5] Allow the cells to differentiate for 21 days, changing the medium every 2-3 days.^[5]
- For MDCK-hASBT cells, seed at a density of 2.0×10^5 cells/well in a 96-well plate.^[8] Allow the cells to form a confluent monolayer, typically for 2-3 days.^[8]

FITC-Hyodeoxycholic Acid Uptake Assay Protocol

- Prepare Assay Plates: On the day of the assay, aspirate the culture medium from the wells of the 96-well plate containing the cell monolayer.
- Wash Cells: Wash the cell monolayers twice with 100 μ L of pre-warmed (37°C) HBSS.
- Prepare Assay Buffers:
 - Sodium-containing buffer: HBSS
 - Sodium-free buffer: HBSS with NaCl replaced by choline chloride.
- Prepare FITC-HDC and Inhibitor Solutions:
 - Prepare a stock solution of FITC-HDC in DMSO. Dilute the stock solution in the appropriate assay buffer to the desired final concentrations (e.g., 1-10 μ M).
 - Prepare a stock solution of the ASBT inhibitor in DMSO. Dilute the stock solution in the sodium-containing assay buffer to the desired final concentrations.
- Perform the Uptake Assay:
 - Total Uptake: Add 50 μ L of the FITC-HDC solution in sodium-containing buffer to the appropriate wells.
 - Sodium-Independent Uptake: Add 50 μ L of the FITC-HDC solution in sodium-free buffer to the appropriate wells.
 - Inhibition: Add 50 μ L of the FITC-HDC solution containing the test compound or positive control inhibitor in sodium-containing buffer to the appropriate wells.

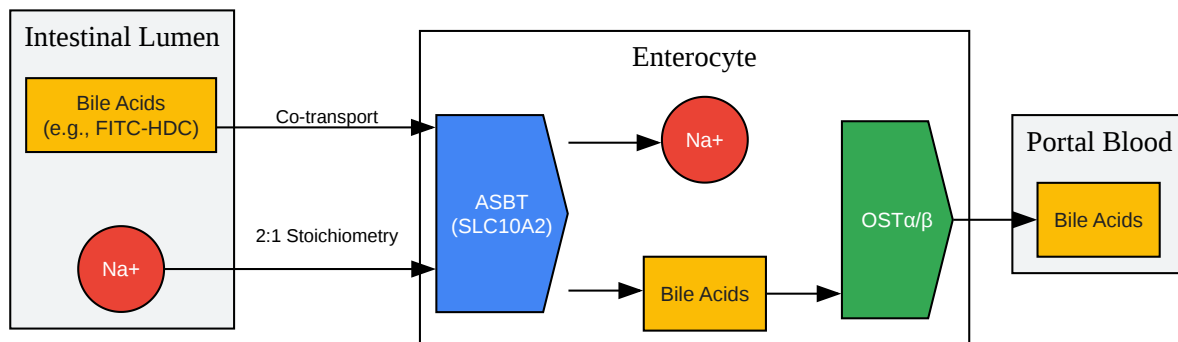
- Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The optimal incubation time should be determined empirically to ensure linear uptake.
- Terminate Uptake: Aspirate the assay solutions from the wells.
- Wash Cells: Wash the cells three times with 100 µL of ice-cold HBSS to remove extracellular FITC-HDC.
- Cell Lysis: Add 50 µL of a suitable lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature with gentle shaking to ensure complete cell lysis.
- Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader with excitation at ~490 nm and emission at ~520 nm.

Data Analysis

- Calculate Sodium-Dependent Uptake:
 - Sodium-Dependent Uptake = (Fluorescence in Sodium-containing buffer) - (Fluorescence in Sodium-free buffer)
- Calculate Percentage Inhibition:
 - % Inhibition = $[1 - (\text{Fluorescence with Inhibitor} - \text{Sodium-Independent Uptake}) / (\text{Total Uptake} - \text{Sodium-Independent Uptake})] * 100$
- Determine IC₅₀ Values: Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

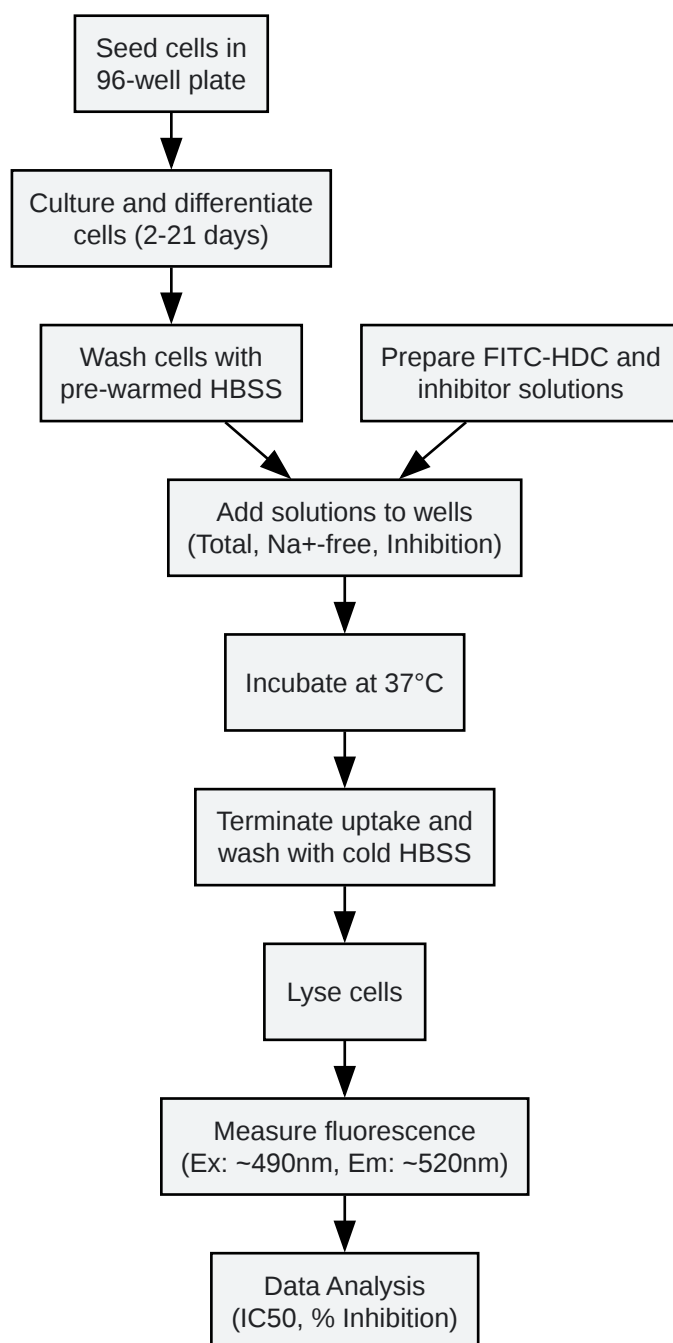
Signaling Pathway of Bile Acid Uptake



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Caption: Bile acid uptake via the ASBT transporter.

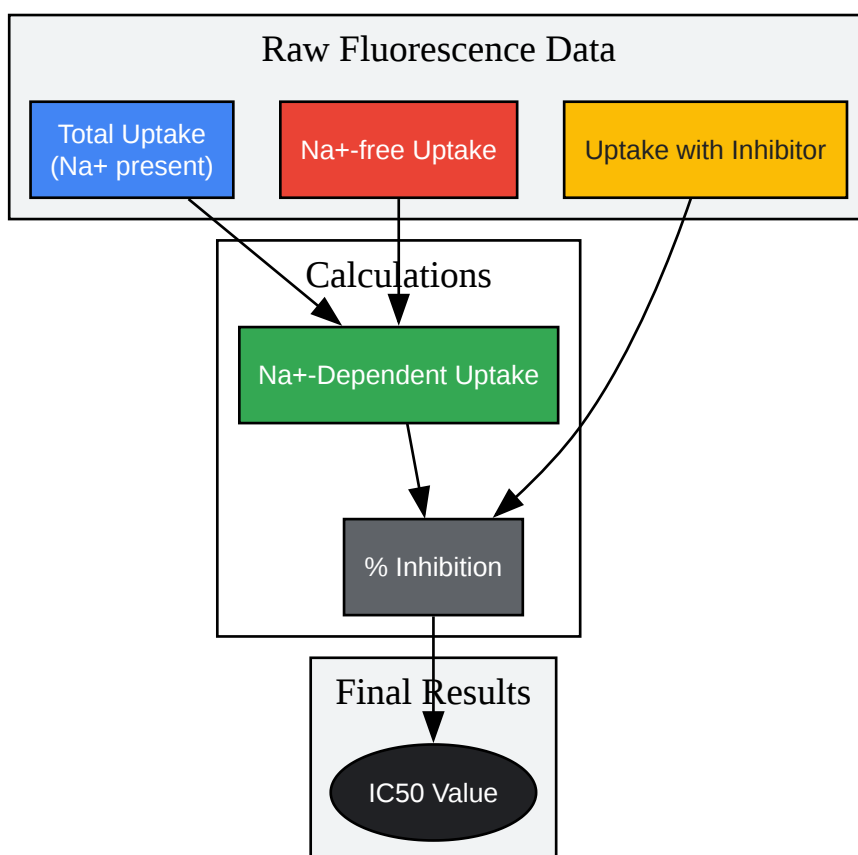
Experimental Workflow for FITC-HDC Uptake Assay



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Caption: Workflow for the FITC-HDC uptake assay.

Logical Relationship for Data Analysis



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Caption: Data analysis flow for inhibitor screening.

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